molecular formula C9H9F3N4 B1472988 (1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine CAS No. 1955530-50-3

(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

Cat. No. B1472988
M. Wt: 230.19 g/mol
InChI Key: RTOVURBYKYZGFR-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring made up of two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

1,2,3-Triazoles can be synthesized by a variety of methods. One common method involves the reaction of α-carbonylphosphoranes with azides . The reaction proceeds via a non-concerted cycloaddition, leading to 1,5-disubstituted triazoles .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring .


Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions. For example, they can react with α-carbonylphosphoranes to form 1,5-disubstituted triazoles . The reaction proceeds via a non-concerted cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles can vary widely depending on their specific structure and substituents. In general, they are known for their high density and highly endothermic heats of formation .

Future Directions

Future research on 1,2,3-triazoles may focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on the triazole scaffold . The unique structure of 1,2,3-triazoles makes them a promising area for future exploration in medicinal chemistry .

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)benzotriazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4/c10-9(11,12)5-16-8-2-1-6(4-13)3-7(8)14-15-16/h1-3H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOVURBYKYZGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)N=NN2CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
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(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
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(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
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